molecular formula C10H13NO4S B15318866 4-Propyl-3-sulfamoylbenzoicacid

4-Propyl-3-sulfamoylbenzoicacid

Cat. No.: B15318866
M. Wt: 243.28 g/mol
InChI Key: SXWROIXKZIWJAF-UHFFFAOYSA-N
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Description

Based on its name, this compound consists of a benzoic acid backbone substituted with a propyl group at position 4 and a sulfamoyl group (-SO₂NH₂) at position 3.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

4-propyl-3-sulfamoylbenzoic acid

InChI

InChI=1S/C10H13NO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

SXWROIXKZIWJAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Propyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Propyl-3-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with partial structural overlap, enabling indirect comparisons:

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

  • Structure : Features a benzoic acid core with a chlorine atom at position 4 and a pyridinylsulfamoyl group (-SO₂NH-pyridin-2-yl) at position 3.
  • Molecular Formula: C₁₂H₉ClN₂O₄S (vs. inferred C₁₀H₁₃NO₄S for 4-Propyl-3-sulfamoylbenzoic acid).
  • Molecular Weight : 312.73 g/mol (vs. ~243.28 g/mol for the target compound).
  • Key Differences :
    • Substituents : The chlorine and pyridinyl groups in the analog may enhance electrophilicity and hydrogen-bonding capacity compared to the propyl group in the target compound.
    • Bioactivity : Pyridinylsulfamoyl groups are often associated with kinase inhibition or antimicrobial activity, whereas propyl groups may influence lipophilicity and membrane permeability.

N-(4-Propylcyclohexyl)-3-(trifluoromethoxy)aniline

  • Structure : Aniline derivative with a trifluoromethoxy group and a 4-propylcyclohexyl substituent.
  • Relevance : The propyl group here is part of a cyclohexyl ring, differing from the linear propyl chain in the target compound.
  • Impact : Cyclohexyl-propyl groups increase steric bulk and may reduce solubility, whereas a linear propyl chain on a benzoic acid could enhance metabolic stability.

2-(4-Chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide

  • Structure: Acetamide with chloro-methylphenoxy and dimethylphenyl groups.
  • Comparison : Unlike the sulfamoyl group in the target compound, the acetamide moiety here may confer different hydrogen-bonding and target-binding profiles.

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4-Propyl-3-sulfamoylbenzoic acid* C₁₀H₁₃NO₄S ~243.28 Propyl (C4), sulfamoyl (C3) Pharmaceuticals (hypothetical)
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid C₁₂H₉ClN₂O₄S 312.73 Chlorine (C4), pyridinylsulfamoyl (C3) Kinase inhibitors, antimicrobial agents
N-(4-Propylcyclohexyl)-3-(trifluoromethoxy)aniline C₁₆H₂₂F₃NO 313.35 Trifluoromethoxy, propylcyclohexyl Agrochemicals, liquid crystals

*Inferred data due to lack of direct evidence.

Research Findings and Limitations

  • Sulfamoyl Group Impact : Sulfamoyl-containing compounds (e.g., 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid) often exhibit enhanced binding to enzymes like carbonic anhydrases or proteases due to the -SO₂NH₂ moiety’s polarity and hydrogen-bonding capacity .
  • Evidence Gaps: No direct pharmacological or toxicological data for 4-Propyl-3-sulfamoylbenzoic acid are available in the provided sources.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 4-Propyl-3-sulfamoylbenzoic acid?

  • Answer : The compound contains a benzoic acid backbone substituted with a propyl group at the 4-position and a sulfamoyl group at the 3-position. Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., propyl chain integration and sulfamoyl group resonance) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C11_{11}H13_{13}NO4_4S) and fragmentation patterns.
  • FT-IR : Identification of functional groups (e.g., -COOH stretching at ~2500-3300 cm1^{-1}, sulfonamide S=O at ~1150-1350 cm1^{-1}) .

Q. What synthetic routes are commonly employed for preparing 4-Propyl-3-sulfamoylbenzoic acid?

  • Answer : A typical route involves:

  • Friedel-Crafts Acylation : To introduce the propyl group via alkylation of benzoic acid derivatives .
  • Sulfamoylation : Reaction with sulfamoyl chloride (ClSO2_2NH2_2) under controlled pH to avoid over-substitution.
  • Purification : Column chromatography or recrystallization to isolate the product. Optimize reaction conditions (e.g., solvent, catalyst) to improve yield .

Q. What analytical techniques are recommended for assessing purity in research-grade samples?

  • Answer : Use a combination of:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Reference standards (e.g., USP/EP-grade benzoic acid derivatives) ensure accuracy .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-Propyl-3-sulfamoylbenzoic acid to minimize by-products like sulfonated isomers?

  • Answer :

  • Regioselective Control : Use directing groups (e.g., nitro or methyl) during sulfamoylation to favor substitution at the 3-position.
  • Catalytic Systems : Employ Lewis acids (e.g., AlCl3_3) to enhance selectivity, as demonstrated in analogous benzoic acid syntheses .
  • Reaction Monitoring : In-situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) of this compound?

  • Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Impurity Profiling : Characterize batches using HPLC-MS to rule out confounding effects from trace isomers (e.g., 2-sulfamoyl derivatives) .
  • Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. How should researchers design stability studies for 4-Propyl-3-sulfamoylbenzoic acid under varying storage conditions?

  • Answer :

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
  • Kinetic Analysis : Monitor hydrolysis of the sulfamoyl group via pH-dependent stability assays.
  • Storage Recommendations : Use inert atmospheres (N2_2) and desiccants for long-term stability, as sulfonamides are prone to moisture-induced decomposition .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for reconciling conflicting solubility data across studies?

  • Answer :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent polarity and measurement techniques (e.g., shake-flask vs. HPLC).
  • QSAR Modeling : Correlate solubility with molecular descriptors (e.g., logP, polar surface area) to identify outliers .
  • Error Propagation Analysis : Quantify uncertainties in measurement protocols to assess data reliability .

Q. How can computational methods predict the reactivity of 4-Propyl-3-sulfamoylbenzoic acid in novel synthetic pathways?

  • Answer :

  • DFT Calculations : Simulate transition states for sulfamoyl group reactions (e.g., nucleophilic substitution) to predict regioselectivity.
  • Molecular Dynamics : Model solvent effects on reaction kinetics using software like Gaussian or ORCA.
  • Machine Learning : Train models on existing benzoic acid derivative datasets to forecast yields/conditions .

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